
3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid
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Overview
Description
3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-1-benzofuran-2-yl)propanoic acid
- 3-(5-Chloro-1-benzofuran-2-yl)propanoic acid
- 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid
Uniqueness
3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-(5-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a benzofuran moiety with a fluorine substitution at the 5-position and a propanoic acid functional group. This unique structure contributes to its chemical reactivity and potential pharmacological properties. The molecular formula is C11H10FO2 with a molecular weight of approximately 208.19 g/mol .
Target Interactions
Benzofuran derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. The primary mechanism involves binding to specific biomolecules, which can inhibit enzyme activity and alter cellular functions .
Biochemical Pathways
This compound may influence multiple biochemical pathways due to its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammatory responses. Inhibition of MMPs can lead to reduced inflammation and tissue repair processes .
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antibacterial and Antifungal Properties
The compound has demonstrated antibacterial and antifungal activities in preliminary studies. For example, similar benzofuran derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for these activities suggest that structural modifications can enhance bioactivity .
Study 1: In Vitro Antimicrobial Activity
In a study examining the antimicrobial effects of benzofuran derivatives, this compound was tested against several bacterial strains. The results indicated moderate to good activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 µM to 22.9 µM .
Study 2: In Vivo Efficacy in Animal Models
Animal studies have shown that administration of this compound at low doses can reduce inflammation effectively, supporting its potential use in therapeutic applications for inflammatory diseases. The long-term effects of this compound were also evaluated, demonstrating stability and minimal degradation over time .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC (µM) | Observations |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 4.69 | Moderate activity |
Antibacterial | Escherichia coli | 22.9 | Good activity |
Antifungal | Candida albicans | 16.69 | Moderate antifungal activity |
Antitumor | Various cancer cell lines | N/A | Induces apoptosis |
Properties
Molecular Formula |
C11H9FO3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
3-(5-fluoro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9FO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1,3,5-6H,2,4H2,(H,13,14) |
InChI Key |
VRQWYXWZXWHAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CCC(=O)O |
Origin of Product |
United States |
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